(E)-Heptenyldiisopropylsilanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-hept-1-enyl]-hydroxy-di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28OSi/c1-6-7-8-9-10-11-15(14,12(2)3)13(4)5/h10-14H,6-9H2,1-5H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOXQYATHNFILU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C[Si](C(C)C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/[Si](C(C)C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E Heptenyldiisopropylsilanol
Alternative Synthetic Pathways to Vinylsilanols
While platinum-catalyzed hydrosilylation is a dominant method, several alternative pathways exist for the synthesis of vinylsilanes and vinylsilanols, which could be adapted for producing (E)-Heptenyldiisopropylsilanol. These alternatives often employ different, sometimes less expensive, transition metals.
Ruthenium-Catalyzed Reactions: Ruthenium complexes like [RuHCl(CO)(PCy₃)₂] can catalyze the silylative coupling of terminal dienes with vinylsilanes to stereoselectively produce (E,E)-dienylsilanes. organic-chemistry.org Similar ruthenium catalysts have also been used for the trans-silylation of olefins to create (E)-alkenylsilatranes, which are precursors to silanols. researchgate.net
Cobalt and Iron Catalysis: Earth-abundant metal catalysts based on cobalt and iron have emerged as cost-effective alternatives for achieving (E)-selective hydrosilylation of terminal alkynes under mild conditions. mdpi.com
Rhodium Catalysis: Certain rhodium(III) catalysts have been shown to produce vinylsilanes, although they often favor the (Z)-isomer. mdpi.com
Copper-Catalyzed Silylation: Copper-based systems can be used for the stereoselective synthesis of vinylsilanes from alkenes and silanes, offering a potentially low-cost and environmentally benign alternative to precious metal catalysts. rsc.org
Palladium-Catalyzed Reactions: A palladium-catalyzed three-component carbosilylation of alkynes has been developed for the stereoselective synthesis of vinylsilanes. nih.gov
Considerations for Synthetic Scalability and Purity
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several practical challenges related to cost, efficiency, and product purity.
Catalyst Cost and Recovery: Platinum is a precious metal, and the cost of the catalyst can be a significant portion of the total production cost. walisongo.ac.id This drives research into either highly active catalysts that can be used at extremely low loadings (ppm levels) or heterogeneous catalysts. Single-atom platinum catalysts on supports like alumina (B75360) nanorods have shown high activity and selectivity, with the advantage of being more easily separated from the product. walisongo.ac.id
Purity and Side Reactions: The primary challenge to purity is the formation of undesired isomers during hydrosilylation. rsc.org Common side products include:
The α-vinylsilane isomer.
The β-(Z)-vinylsilane isomer.
The product of double addition when using a dihydrosilane.
Products from alkyne dimerization or oligomerization.
Isomerization of the resulting heptenyl group. mdpi.com Careful selection of the catalyst and optimization of reaction conditions are essential to minimize these impurities.
Purification: The final product must often be purified, typically through distillation or chromatography, to remove the catalyst, unreacted starting materials, and any side products. The viscosity of silicone products can make catalyst removal difficult, reinforcing the need for highly selective reactions or recoverable catalysts. walisongo.ac.id
Reactivity and Mechanistic Investigations of E Heptenyldiisopropylsilanol
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon bonds. nobelprize.org The Hiyama coupling, which utilizes organosilicon reagents, has emerged as a significant alternative to other well-established methods like the Suzuki-Miyaura (organoboron) and Stille (organotin) couplings. sigmaaldrich.comwikipedia.org (E)-Heptenyldiisopropylsilanol serves as an effective nucleophilic partner in these reactions. uwindsor.ca
The Hiyama coupling involves the reaction of an organosilicon compound with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org this compound and similar alkenyl(dialkyl)silanols have been shown to couple efficiently with a variety of aryl and vinyl iodides. uwindsor.ca
The Hiyama coupling using organosilanols like this compound is applicable to a broad range of substrates, including the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. wikipedia.org Good yields are typically obtained with aryl, vinyl, and allylic halides. wikipedia.org
In fluoride-free coupling conditions using potassium trimethylsilanolate (KOSiMe₃) as an activator, a wide array of substituted aryl iodides react with alkenylsilanols to produce dienylsilanes in good yields. nih.gov Notably, the electronic nature of the substituents on the aryl iodide, whether electron-donating or electron-withdrawing, has minimal impact on the reaction rate. nih.gov However, under fluoride-promoted conditions, a more pronounced substituent effect is observed. nih.gov
For the coupling with aryl chlorides, which are often more economical than iodides, specific ligand systems are crucial. wikipedia.orgorganic-chemistry.org The use of bulky, biphenyl-derived phosphine (B1218219) ligands in conjunction with an allylpalladium chloride precatalyst allows for the highly stereospecific cross-coupling of alkenylsilanolates with various aromatic and heteroaromatic chlorides. organic-chemistry.org This methodology is effective for a range of aryl chlorides bearing nitrile, ester, nitro, and ketone functionalities, as well as for pyridine-based substrates and those with ortho-substituents. nih.gov
The steric hindrance of the substrates can influence the reaction's success. However, even sterically demanding couplings, such as those involving hindered aryl iodides and stereochemically rich alkenyl siloxanols, can proceed in high yield with appropriate catalyst systems. rsc.org
Table 1: Examples of Hiyama Coupling with (E)-Alkenylsilanolates and Various Aryl Chlorides organic-chemistry.org
| Aryl Chloride | Ligand | Product | Yield (%) |
| 4-Chloroanisole | S-Phos | (E)-1-(4-methoxyphenyl)hept-1-ene | 95 |
| 4-Chlorobenzonitrile | S-Phos | (E)-4-(hept-1-en-1-yl)benzonitrile | 98 |
| Methyl 4-chlorobenzoate | S-Phos | Methyl (E)-4-(hept-1-en-1-yl)benzoate | 97 |
| 2-Chlorotoluene | S-Phos | (E)-1-(o-tolyl)hept-1-ene | 85 |
| 1-Chloro-2-nitrobenzene | S-Phos | (E)-1-(2-nitrophenyl)hept-1-ene | 88 |
Reaction Conditions: Potassium (E)-heptenyldimethylsilanolate, [allylPdCl]₂, ligand, THF, 60 °C. nih.govorganic-chemistry.org
The traditional Hiyama coupling relies on the activation of the organosilicon reagent by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgorganic-chemistry.org The fluoride ion coordinates to the silicon atom, forming a pentacoordinate silicate (B1173343) species. organic-chemistry.orgnih.gov This "hypervalent" silicon intermediate is more nucleophilic and facilitates the transfer of the organic group from silicon to the palladium center in the transmetalation step. nih.govrsc.org The enhanced polarization of the Si-C bond in the pentacoordinate silicate is crucial for this process. nih.gov
While effective, the use of fluoride has limitations. Fluoride ions can cleave common silicon-based protecting groups like silyl (B83357) ethers and are basic, which can affect sensitive functional groups. wikipedia.org This has driven the development of fluoride-free activation methods. nih.govacs.org
In the absence of fluoride, Brønsted bases can be used to deprotonate the silanol (B1196071), forming a silanolate. nih.gov This silanolate can then react with the palladium(II) halide complex to form a palladium(II) silanolate. This species is key to a different transmetalation pathway that does not require a pentacoordinate siliconate. nih.gov The discovery of this fluoride-free pathway, proceeding through an Si-O-Pd linkage, represented a significant paradigm shift in silicon-based cross-coupling. nih.gov Various bases like KOSiMe₃, Cs₂CO₃, and NaOt-Bu have been successfully employed for this purpose. nih.gov
The choice of palladium catalyst and accompanying ligands is critical for the success and efficiency of the Hiyama coupling. arkat-usa.org While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, the ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. umich.edumdpi.com
For challenging substrates like aryl chlorides, highly active catalyst systems are required. umich.edu Bulky, electron-rich phosphine ligands, such as those based on a biphenyl (B1667301) scaffold (e.g., S-Phos, XPhos), have proven to be particularly effective. nih.govorganic-chemistry.orgmdpi.com These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center and facilitate the subsequent steps of the reaction. organic-chemistry.org For instance, the combination of [allylPdCl]₂ and S-Phos provides excellent yields in the coupling of alkenylsilanolates with aryl chlorides. nih.gov
The development of N-heterocyclic carbene (NHC) palladium complexes has also provided highly active catalysts for Hiyama couplings. mdpi.com Furthermore, specialized ligands like indolylphosphines have shown high activity, allowing for very low catalyst loadings. umich.edu The choice of palladium precursor, such as Pd(OAc)₂, can also influence the reaction outcome. umich.edu In some cases, ligand-free systems using palladium nanoparticles have been developed, offering advantages in terms of catalyst recovery and reuse. mdpi.com
Table 2: Effect of Different Ligands on the Coupling of Potassium (E)-heptenyldimethylsilanolate with 2-Chloroanisole organic-chemistry.org
| Ligand | Conversion (%) |
| P(t-Bu)₃ | 25 |
| PCy₃ | 15 |
| DavePhos | 75 |
| S-Phos | 82 |
| X-Phos | 78 |
Reaction Conditions: 1.3 equiv. silanolate, 2.5 mol % [allylPdCl]₂, 5 mol % ligand, THF, 60 °C. organic-chemistry.org
A significant advantage of the Hiyama coupling with alkenylsilanols is its high degree of stereospecificity. organic-chemistry.orgthenanoholdings.com The geometric configuration of the double bond in the (E)- or (Z)-alkenylsilanol is retained in the cross-coupled product. uwindsor.caorganic-chemistry.org This stereochemical fidelity is crucial for the synthesis of complex molecules where precise control over alkene geometry is required.
The cross-coupling of both (E)- and (Z)-alkenylsilanolates with aryl chlorides, catalyzed by palladium complexes with bulky biphenylphosphine ligands, proceeds with high stereospecificity. organic-chemistry.org For example, the reaction of potassium (E)-heptenyldimethylsilanolate results in the exclusive formation of the (E)-alkene product, while the corresponding (Z)-silanolate yields the (Z)-product with high isomeric purity. nih.govorganic-chemistry.org This holds true even for more substituted and sterically hindered substrates. organic-chemistry.orgnih.gov
The mechanism of the Suzuki-Miyaura coupling, which is analogous to the Hiyama coupling, provides insight into this stereoretention. The oxidative addition and reductive elimination steps are known to proceed with retention of stereochemistry at the sp² carbon centers. libretexts.orgharvard.edu The transmetalation step is also generally stereoretentive. libretexts.org
The catalytic cycle of the palladium-catalyzed Hiyama coupling is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk
Transmetalation : This is the key step where the organic group from the silicon reagent is transferred to the palladium center. nih.govresearchgate.net The mechanism of this step depends on the activation method.
Fluoride-activated pathway : A pentacoordinate silicate, formed by the addition of fluoride to the silanol, transfers its alkenyl group to the R-Pd(II)-X complex, displacing the halide and forming a diorganopalladium(II) species (R-Pd(II)-R'). nih.govrsc.org
Base-activated (fluoride-free) pathway : The silanol is deprotonated to a silanolate. This silanolate displaces the halide on the R-Pd(II)-X complex to form a palladium silanolate (R-Pd(II)-OSiR'₃). This intermediate then undergoes intramolecular transfer of the alkenyl group from silicon to palladium. nih.gov The formation of the Si-O-Pd linkage is the defining feature of this pathway. nih.gov
Reductive Elimination : The diorganopalladium(II) intermediate undergoes reductive elimination to form the final cross-coupled product (R-R') and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.orgrsc.org
Kinetic studies on related systems have shown that the transmetalation step is often the turnover-limiting step of the reaction. nih.gov Density Functional Theory (DFT) studies have also been employed to elucidate the mechanistic details, confirming that transmetalation is typically the rate-determining step and providing insights into the relative energies of different pathways. researchgate.netrsc.org
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Advanced Applications of E Heptenyldiisopropylsilanol in Organic Synthesis
Regioselective and Stereospecific Carbon-Carbon Bond Formation
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. chemistry.coach (E)-Heptenyldiisopropylsilanol serves as a valuable precursor in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular frameworks. uwindsor.ca The "(E)" stereochemistry of the double bond is typically preserved throughout these transformations, making it a reliable building block for stereospecific synthesis. chemistry.coach Reactions like the Heck and Hiyama couplings utilize this reagent to introduce the heptenyl group onto various molecular scaffolds with precision. thenanoholdings.com
Substituted styrenes are important monomers and intermediates in the synthesis of polymers and fine chemicals. cmu.edu A primary application of this compound is in the palladium-catalyzed Heck-type cross-coupling reactions to generate (E)-β-substituted styrenes. thenanoholdings.com In these reactions, the vinylsilane couples with an aryl halide or triflate, forming a new carbon-carbon bond between the aromatic ring and the vinyl group of the silane. The reaction proceeds with high stereoselectivity, yielding the E-isomer of the substituted styrene (B11656).
Another efficient protocol for producing substituted styrenes involves a ruthenium-catalyzed silylative coupling followed by a halodesilylation step, which can produce (E)-β-aryl vinyl halides from styrenes with high stereoselectivity (typically 99:1 E/Z ratios). organic-chemistry.org While this method does not use this compound directly as a starting material, it highlights the utility of vinylsilane intermediates in the stereocontrolled synthesis of styrene derivatives. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Feature |
| This compound | Aryl Bromide | Palladium Catalyst | (E)-1-Aryl-hept-1-ene | Stereospecific C-C bond formation |
| Styrene | Trimethylvinylsilane | Ruthenium Catalyst | (E)-Styryltrimethylsilane | Intermediate for vinyl halides organic-chemistry.org |
This table illustrates representative reaction types for synthesizing styrene derivatives using vinylsilane precursors.
The 1,3-diene motif is a common structural feature in natural products and a versatile building block in synthesis, particularly in cycloaddition reactions. The stereoselective synthesis of 1,3-dienes is crucial, and transition-metal-catalyzed cross-coupling reactions are a primary method to achieve this. mdpi.com this compound can be used in Hiyama cross-coupling reactions, where the organosilane couples with a vinyl halide partner under palladium catalysis. nih.gov The use of a stereochemically defined partner like this compound ensures the controlled formation of one specific isomer of the resulting 1,3-diene.
Methodologies for creating 1,3-dienes often focus on linking two C=C units. mdpi.com For example, the Heck olefination of vinyl bromides with alkenes, catalyzed by specific palladium complexes, can produce a wide range of (E)- and (E,E)-1,3-dienes. nih.govorganic-chemistry.org The use of this compound as the alkene component in such a reaction would lead to highly functionalized and stereodefined diene systems.
| Coupling Partner 1 | Coupling Partner 2 | Reaction Type | Catalyst | Product | Stereochemistry |
| This compound | Vinyl Bromide | Hiyama Coupling | Palladium | Substituted (E)-1,3-Diene | (E,E) or (E,Z) |
| Vinyl Bromide | Alkene | Heck Olefination | Palladium | Substituted 1,3-Diene | (E) or (E,E) nih.gov |
| Vinyl Boronic Acid | α-Diazocarbonyl | Oxidative Coupling | Palladium | 1,3-Diene | Not specified organic-chemistry.org |
This table provides examples of catalytic methods used for the stereoselective construction of 1,3-diene systems.
Biaryl scaffolds are prevalent in pharmaceuticals, natural products, and advanced materials. fiveable.menumberanalytics.com Their synthesis is a major focus of cross-coupling chemistry. fiveable.me While less direct than its application in styrene or diene synthesis, this compound can be a precursor in multi-step sequences for biaryl synthesis. For instance, the heptenyl group can be transformed via oxidation and other functional group interconversions into a boronic acid or other organometallic species. This new species can then participate in a Suzuki-Miyaura or other palladium-catalyzed coupling with an aryl halide to form a biaryl compound. fiveable.menumberanalytics.com More directly, Hiyama-type couplings using aryl silanes and aryl halides can generate biaryls in good to excellent yields. thenanoholdings.com
Construction of 1,3-Diene Systems
Strategic Incorporation into Complex Molecule Synthesis
The true power of a reagent like this compound lies in its application to the synthesis of complex molecules, where chemo-, regio-, and stereoselectivity are paramount. nih.govnih.gov The ability to install a seven-carbon chain with a terminal double bond in a stereocontrolled manner provides a strategic advantage. This installed heptenyl group serves as a versatile functional handle that can be further elaborated. For example, the terminal olefin can undergo:
Oxidative cleavage to form an aldehyde, which can then participate in chain extension or other carbonyl chemistry.
Epoxidation followed by ring-opening to install vicinal diols.
Hydroboration-oxidation to yield a primary alcohol, extending the carbon skeleton.
Allylation reactions, where the vinylsilane itself can act as a nucleophile under Lewis acid activation. wordpress.com
This strategic utility was demonstrated in synthetic approaches toward complex heterocyclic frameworks and natural products, where the installation of functional handles is a key step toward building molecular complexity. nih.gov The development of modular approaches to access complex structures often relies on robust and predictable C-C bond-forming reactions, a role fulfilled by couplings involving this compound. nih.gov
Functionalization of Polymeric and Material Surfaces
Modifying the surfaces of polymers and other materials is critical for applications in medicine, electronics, and catalysis. taylorfrancis.commdpi.com this compound is well-suited for this purpose due to its bifunctional nature. The silanol (B1196071) (Si-OH) group can react with hydroxyl groups or other reactive sites on a material's surface (e.g., silica (B1680970), metal oxides, or plasma-treated polymers) to form stable, covalent siloxane (Si-O-Material) bonds.
Simultaneously, the vinyl group at the other end of the molecule becomes displayed on the surface. This exposed C=C bond is a versatile anchor for further chemical modification. taylorfrancis.com For instance, it can participate in:
Radical polymerization: Acting as a monomer or co-monomer to graft polymer chains from the surface.
Thiol-ene click chemistry: Reacting with thiols to attach biomolecules or other functional moieties.
Hydrosilylation: Adding another silicon-containing molecule across the double bond.
This approach allows for the controlled introduction of a flexible seven-carbon spacer arm terminating in a reactive group, effectively "preserving" the surface activation for subsequent, specific chemical transformations. taylorfrancis.com This method is part of a broader strategy to create well-defined, functionalized surfaces on materials like polyethylene (B3416737) and polypropylene. taylorfrancis.com
Advanced Spectroscopic and Analytical Characterization Methodologies for E Heptenyldiisopropylsilanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of (E)-Heptenyldiisopropylsilanol, offering insights into the hydrogen, carbon, and silicon environments within the molecule.
High-Resolution 1H and 13C NMR for Structural Elucidation
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the carbon skeleton and identifying the proton environments of this compound. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of each proton. For instance, the vinyl protons of the heptenyl group are expected to resonate in the downfield region typical for alkenes, with their coupling constants confirming the (E)-stereochemistry of the double bond. The protons of the isopropyl groups attached to the silicon atom will exhibit characteristic splitting patterns, while the hydroxyl proton will appear as a distinct, often broad, singlet.
Complementary to this, ¹³C NMR spectroscopy details the carbon framework. Each unique carbon atom in the molecule gives rise to a separate resonance. The olefinic carbons of the heptenyl chain are readily identifiable in the 115-140 ppm range. libretexts.org The carbons of the isopropyl groups and the remaining carbons of the heptyl chain will appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the proximity to the silicon atom and the hydroxyl group. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Vinyl Protons (C=CH) | 5.0 - 6.5 | 115 - 140 |
| Isopropyl CH | 1.0 - 1.5 (septet) | 15 - 25 |
| Isopropyl CH₃ | 0.9 - 1.2 (doublet) | 10 - 20 |
| Heptenyl Chain CH₂ | 1.2 - 2.2 | 20 - 40 |
| Heptenyl Chain CH₃ | 0.8 - 1.0 | 10 - 15 |
| Si-OH | Variable, broad | - |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
29Si NMR Spectroscopy for Silicon Environment Analysis
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment in organosilicon compounds. nih.gov For this compound, the ²⁹Si NMR spectrum would be expected to show a single resonance, confirming the presence of a single silicon environment. The chemical shift of this resonance provides valuable information about the substituents attached to the silicon atom. The presence of the hydroxyl group and the diisopropyl and heptenyl moieties will influence the electronic shielding around the silicon nucleus, leading to a characteristic chemical shift. In related vinylsilanols, the ²⁹Si chemical shifts are sensitive to the nature of the substituents on the silicon atom. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity
Two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity between atoms in this compound.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment, COSY reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons along the heptenyl chain and within the isopropyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that map the direct one-bond correlations between protons and the carbons to which they are attached. orgsyn.org This technique would definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the structure of the heptenyl and isopropyl groups.
By combining these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leaving no doubt as to the structural integrity of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic molecular vibrations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is particularly adept at identifying polar functional groups. For this compound, the IR spectrum would exhibit several key absorption bands:
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group. gelest.com The broadness of this peak is due to hydrogen bonding.
C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the aliphatic heptenyl and isopropyl groups.
C=C Stretch: A weaker absorption around 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond (C=C) stretch in the heptenyl chain.
Si-O Stretch: A strong absorption band in the 810-950 cm⁻¹ range is indicative of the Si-O stretching vibration of the silanol (B1196071) group. gelest.commatec-conferences.org
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 3200 - 3600 | Strong, Broad |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |
| C=C | Stretch | 1640 - 1680 | Weak to Medium |
| Si-O | Stretch | 810 - 950 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. renishaw.com For this compound, Raman spectroscopy would provide clear signals for:
C=C Stretch: The carbon-carbon double bond (C=C) of the heptenyl group, being a relatively non-polar bond, will give a strong and sharp signal in the Raman spectrum, typically around 1640-1680 cm⁻¹. renishaw.comresearchgate.net This is often a more reliable indicator of the C=C bond than the corresponding weak IR absorption.
C-C Stretch: The carbon-carbon single bonds of the heptenyl and isopropyl backbones will show signals in the fingerprint region of the spectrum.
Si-O-Si vibrations: While less prominent for a silanol, any potential condensation products (disiloxanes) would show characteristic Si-O-Si stretching modes. utoronto.ca
The combination of IR and Raman spectroscopy provides a robust method for confirming the presence of all key functional groups within the this compound molecule, corroborating the structural details elucidated by NMR spectroscopy.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. savemyexams.com In a typical electron ionization (EI) mass spectrum, the molecule is first ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) confirms the molecular weight. For this compound (C13H28OSi), the expected molecular weight is 228.45 g/mol .
The molecular ion of this compound can undergo various fragmentation pathways, yielding characteristic daughter ions. libretexts.org These fragmentation processes are driven by the stability of the resulting carbocations and the presence of the silicon-oxygen bond. Key fragmentation patterns include:
Alpha-cleavage: Breakage of the bond adjacent to the oxygen atom. Loss of a propyl or isopropyl group is common for silanols.
Cleavage at the silicon atom: The Si-C bonds can rupture, leading to the loss of the diisopropylsilyl group or the heptenyl chain.
Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the structural conditions are met, although less common for simple silanols.
The fragmentation of the heptenyl chain itself can also produce a series of smaller ions, typically differing by 14 atomic mass units (CH2 group). docbrown.info
Table 1: Predicted Mass Spectrometry Fragmentation for this compound Below is an interactive table detailing the predicted prominent ions in the mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |
| 228 | [CH3(CH2)4CH=CHSi(i-Pr)2OH]+• | Molecular Ion (M+•) |
| 185 | [M - C3H7]+ | Loss of a propyl group from the isopropyl moiety |
| 129 | [Si(i-Pr)2OH]+ | Cleavage of the Si-heptenyl bond |
| 87 | [Si(i-Pr)(OH)]+ | Loss of one isopropyl and the heptenyl group |
| 71 | [C5H11]+ | Fragmentation of the heptenyl chain docbrown.info |
| 43 | [C3H7]+ | Isopropyl cation or fragment from heptenyl chain docbrown.info |
X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable)
X-ray Diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. tulane.eduresearchgate.net For XRD analysis to be applicable, this compound must be in a solid, crystalline form. Many silanols, especially those with relatively short alkyl chains, are liquids or oils at room temperature, which would preclude analysis by single-crystal XRD.
If a crystalline sample can be obtained (e.g., through low-temperature crystallization), single-crystal XRD analysis would yield detailed structural information, including:
Unit cell dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). researchgate.net
Space group: The description of the crystal's symmetry.
Atomic coordinates: The precise position of each atom (Si, O, C, H) within the unit cell.
Bond lengths and angles: Accurate measurements of all covalent bonds and the angles between them, confirming the geometry around the silicon atom and the trans configuration of the double bond.
Intermolecular interactions: Information on hydrogen bonding involving the silanol group (-Si-OH), which dictates the crystal packing.
As of current literature, a single-crystal XRD structure for this compound has not been reported. Powder XRD could be used for phase identification if the compound were a polycrystalline solid. lcc-toulouse.fr
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. wikipedia.orguobabylon.edu.iq The applicability of this technique depends on the presence of chromophores—molecular fragments that absorb light in this range. uobabylon.edu.iq
In this compound, the potential electronic transitions are:
σ → σ* transitions: Associated with the C-C, C-H, and Si-C single bonds. These transitions require very high energy and occur in the far-UV region (<200 nm), which is generally not accessible with standard spectrophotometers. mvpsvktcollege.ac.in
n → σ* transitions: Involving the non-bonding electrons on the oxygen atom of the hydroxyl group. These transitions also typically occur at short wavelengths, often below 200 nm. mvpsvktcollege.ac.in
π → π* transitions: Associated with the carbon-carbon double bond in the heptenyl group. For an isolated, non-conjugated double bond, this transition also occurs in the far-UV range, typically around 170-190 nm. mvpsvktcollege.ac.in
Because this compound lacks any extended conjugated systems or chromophores that absorb in the 200-800 nm range, it is expected to be transparent in a standard UV-Vis spectrum. mvpsvktcollege.ac.in Consequently, UV-Vis spectroscopy is not a primary technique for the structural characterization of this specific compound, but its "negative" result (i.e., lack of absorption) can confirm the absence of conjugated impurities. up.ac.za
Surface-Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) for surface-modified derivatives)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. malvernpanalytical.comresearchgate.net While not typically used for bulk analysis of a pure compound, XPS is highly relevant for studying derivatives of this compound when they are used to modify surfaces.
Organosilanols like this compound can be used to form self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers (SiO2), glass, or metal oxides. nih.gov The silanol group reacts with the surface hydroxyls to form a stable, covalent Si-O-Surface bond. In this context, XPS can:
Confirm Surface Attachment: By detecting the presence of Si, C, and O on the substrate after modification.
Determine Elemental Composition: Quantifying the relative amounts of carbon, silicon, and oxygen on the surface to assess the density and integrity of the monolayer. frontiersin.org
Analyze Chemical States: High-resolution XPS scans of specific elements can distinguish between different bonding environments. For example, the Si 2p signal for the silicon in the monolayer would have a different binding energy than the silicon in the underlying silicon dioxide substrate. nih.gov Similarly, the O 1s spectrum can differentiate between oxygen in the substrate (e.g., Si-O-Si) and oxygen in the silanol-derived linkage (Si-O-Substrate). ec-lyon.fr
Table 2: Expected XPS Binding Energies for a this compound Monolayer on a Silicon Wafer This interactive table shows the typical binding energy ranges for the core levels of interest.
| Core Level | Expected Binding Energy (eV) | Chemical State Information |
| C 1s | ~285.0 | Aliphatic C-C and C-H bonds in the heptenyl and isopropyl groups |
| O 1s | ~532.0 - 533.0 | Oxygen in Si-O-Si (substrate) and Si-O-C linkages |
| Si 2p | ~102.0 - 103.0 | Silicon in the R3Si-O-Substrate environment |
| Si 2p (Substrate) | ~99.0 (Si) / ~103.5 (SiO2) | Elemental silicon and silicon dioxide from the underlying wafer |
Theoretical and Computational Studies of E Heptenyldiisopropylsilanol Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of organosilicon compounds. frontiersin.org For a molecule like (E)-heptenyldiisopropylsilanol, these calculations can predict molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding its chemical behavior. hydrophobe.orgmdpi.com
Electronic Structure and the β-Silicon Effect: A key feature of allylsilanes is the β-silicon effect, which describes the stabilization of a positive charge at the carbon atom beta to the silicon atom. researchgate.net This effect is attributed to hyperconjugation between the C-Si σ orbital and the empty p-orbital of the carbocation. DFT calculations on model allylsilanes quantify this stabilization, revealing a significant lowering of the energy of cationic intermediates. chemrxiv.org This electronic feature is crucial for the reactivity of the allyl group, making the γ-carbon susceptible to nucleophilic attack in reactions like the Hosomi-Sakurai reaction. frontiersin.org Computational studies show that the energy and geometry of molecular orbitals can explain differences in reactivity among various organosilanes. hydrophobe.org
Reactivity of the Silanol (B1196071) Group: The diisopropylsilanol group (-Si(iPr)₂OH) also dictates a significant aspect of the molecule's reactivity. The Si-O-H group can act as both a hydrogen bond donor and acceptor. Ab initio computational methods have been used to examine the gas-phase acidity of silanols. iastate.edu These studies show that substitution patterns on the silicon atom influence the acidity, with computational results generally agreeing well with experimental values for simple silanols. iastate.edu For instance, high-level calculations such as G2 theory have been used to determine the gas-phase acidity of SiH₃OH, providing benchmark data for understanding more complex silanols. iastate.edu
| Compound | Computational Method | Calculated ΔH°acid (kcal/mol) | Reference |
|---|---|---|---|
| SiH₃OH | G2 Theory | 356.2 (at 0 K) | iastate.edu |
| CH₃SiH₂OH | MP4/6-311++G(2df,2pd) | 357.9 (at 0 K) | iastate.edu |
| (CH₃)₃SiOH | Not specified | ~352.5 | iastate.edu |
| (C₂H₅)₃SiOH | Not specified | ~348.0 | iastate.edu |
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations offer a method to study the time-dependent behavior of molecular systems, including reaction dynamics and conformational changes. nih.govacs.org By simulating the motion of atoms over time, MD can provide insights into reaction mechanisms that complement static quantum chemical calculations. nih.gov
For a reaction involving this compound, MD simulations could be employed to explore the conformational landscape of the reactant and its interactions with solvents or catalysts. For instance, classical MD simulations have been used to study organosilicate precursors in solution, revealing how flexibility and orientation influence their aggregation and interaction with other species. nih.gov While specific MD studies on this molecule are unavailable, simulations on related organosilicon compounds have provided valuable information. For example, reactive MD simulations have been used to evaluate water reactivity at silica (B1680970) surfaces, which involves the formation and breaking of silanol (Si-OH) bonds, a process central to the reactivity of the silanol moiety. osti.gov
Prediction of Catalytic Activity and Selectivity
Computational methods are increasingly used to predict the activity and selectivity of catalysts for specific reactions, saving significant experimental time and resources. researchgate.net For reactions involving allylsilanes and silyl (B83357) ethers, quantitative structure-activity relationship (QSAR) models and other machine learning approaches have shown promise. acs.orgresearchgate.net
These models correlate calculated molecular descriptors (e.g., steric and electronic parameters) with experimentally observed catalytic performance. u-tokyo.ac.jp For example, a logistic regression classification model has been trained to predict the site-selectivity of C-H functionalization in silyl ethers, demonstrating the power of machine learning in guiding synthetic efforts. acs.org Similarly, QSAR models have been developed for ansa-zirconocene catalysts in polymerization, using 3D geometric descriptors to quantify substituent contributions to the catalytic pocket. mdpi.com
For a hypothetical catalytic reaction using this compound as a substrate, a computational approach to predicting catalyst performance would involve:
Descriptor Calculation: Calculating a set of electronic and steric descriptors for a library of potential catalysts using methods like DFT.
Model Training: Building a statistical model (e.g., multiple linear regression or a neural network) that correlates these descriptors with known catalytic activity and selectivity data. mdpi.com
Prediction: Using the trained model to predict the performance of new, untested catalysts.
| Descriptor Type | Example Descriptor | Relevance | Reference |
|---|---|---|---|
| Electronic | Natural Population Analysis (NPA) Charge | Quantifies the electronic environment of the catalytic center. | mdpi.com |
| Steric | Buried Volume (%VBur) | Measures the steric hindrance around the active site of the catalyst. | mdpi.com |
| Geometric | Bond Lengths/Angles in Catalyst-Substrate Complex | Describes the geometry of the transition state or intermediate. | researchgate.net |
| Thermodynamic | Methyl-Cation Affinity | Quantifies the Lewis basicity of a catalyst. | researchgate.net |
This approach allows for the in silico screening of large numbers of potential catalysts to identify the most promising candidates for experimental validation. nih.gov
Elucidation of Stereochemical Preferences
Theoretical calculations are particularly powerful for elucidating the origins of stereoselectivity in chemical reactions. For reactions of allylsilanes, such as the Hosomi-Sakurai allylation or hydroboration, computational studies have been essential in explaining observed stereochemical outcomes. psu.edursc.org
The stereochemical course of the addition of allylsilanes to electrophiles can proceed through either syn or anti transition states. psu.edu DFT calculations of the transition state structures and their corresponding activation energies can accurately predict which diastereomer will be favored. For example, in the Lewis acid-catalyzed allylation of aldehydes, the reaction is believed to proceed through a chair-like Zimmerman-Traxler transition state, and computational models can predict the facial selectivity based on steric and electronic interactions. acs.orgresearchgate.net
Studies on the hydroboration of allylsilanes have shown that the reaction is generally stereoselective, with the boron and hydrogen atoms adding anti to the silyl group in the most stable conformation. rsc.org This stereochemical preference is the opposite of that observed for corresponding allylic alcohols.
| Transition State | Computational Method | Relative Energy (kcal/mol) | Predicted Major Product | Reference |
|---|---|---|---|---|
| anti, R | RHF/3-21G | +1.2 | - | u-tokyo.ac.jp |
| anti, S | RHF/3-21G | 0.0 | (S)-Product | u-tokyo.ac.jp |
| syn, R | RHF/3-21G | +2.3 | - | u-tokyo.ac.jp |
| syn, S | RHF/3-21G | +1.7 | - | u-tokyo.ac.jp |
By analogy, computational modeling of the reactions of this compound would allow for the rationalization of its stereochemical preferences, guiding the development of selective synthetic methods.
Future Research Directions and Emerging Paradigms in E Heptenyldiisopropylsilanol Chemistry
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on sustainability is driving a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. For organosilicon compounds like (E)-Heptenyldiisopropylsilanol, this translates to a growing interest in greener alternatives to conventional synthesis, which may involve chlorosilanes. mdpi.comnumberanalytics.com
One promising avenue is the direct synthesis of alkoxysilanes from elemental silicon and alcohols, which circumvents the use of chlorosilanes and their associated corrosive byproducts like hydrogen chloride. mdpi.com Research in this area could lead to more environmentally benign pathways to precursors of this compound. Another key development is the use of water as a green oxidant for the conversion of organosilanes to silanols, a process that can be highly selective and atom-economical. acs.orgthieme-connect.com The application of such methods to the synthesis of this compound would represent a significant step towards a more sustainable production process.
The principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of hazardous waste, will continue to guide the development of new synthetic strategies for organosilicon compounds. researchgate.netresearchgate.netcollege-de-france.fr
Exploration of Novel Catalytic Systems (e.g., Metal-Free, Photocatalysis)
The field of catalysis is rapidly evolving, with a particular emphasis on replacing precious metal catalysts with more abundant and less toxic alternatives.
Metal-Free Catalysis: Significant progress has been made in metal-free hydrosilylation, a key reaction for the formation of silicon-carbon bonds. Borane catalysts, such as B(C6F5)3, have emerged as effective alternatives to traditional transition-metal systems for the polymerization of dienes and disilanes. nih.gov Frustrated Lewis pairs (FLPs) have also been shown to catalyze the oxidation of silanes to silanols using water as the oxidant, offering a metal-free pathway to these important intermediates. thieme-connect.com Other metal-free approaches include the use of organofluorophosphonium salts to catalyze the hydrosilylation of olefins and alkynes. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis has become a powerful tool in organic synthesis, and its application to organosilicon chemistry is a burgeoning area of research. sioc-journal.cn Photocatalysts like eosin (B541160) Y and Ru(bpy)3Cl2 have been successfully employed for the synthesis of silanols from silanes under mild conditions. mdpi.comnih.gov These methods often proceed via the generation of silicon radicals, opening up new avenues for the functionalization of silanes. sioc-journal.cn The combination of photoredox and hydrogen atom transfer (HAT) catalysis offers a metal-free approach to hydrosilylation polymerization. nih.gov
The development of these novel catalytic systems holds immense promise for the synthesis and functionalization of this compound, enabling reactions to be carried out under milder conditions with greater selectivity and sustainability.
Expansion into Asymmetric Synthesis and Enantioselective Transformations
The synthesis of chiral organosilicon compounds is of growing importance due to their potential applications in pharmaceuticals and materials science. Future research will undoubtedly focus on the development of enantioselective methods for the synthesis and transformation of this compound and related chiral silanols.
Promising strategies include the desymmetrization of achiral silicon precursors, which has been successfully used to synthesize enantio-enriched chiral silanols. Enzymatic approaches, such as the asymmetric aerobic mono-oxidation of dihydrosilanes using engineered enzymes, offer a highly selective and environmentally friendly route to chiral silanols. nih.gov Furthermore, catalytic asymmetric hydrolytic oxidation of dihydrosilanes has been developed as a practical method for constructing silicon-stereogenic silanols with high chemo- and stereoselectivity. nih.gov
The application of rhodium-catalyzed asymmetric 1,4-addition of alkenylsilanes to enones represents another powerful tool for creating chiral silicon-containing molecules. dntb.gov.ua The development of nickel-catalyzed asymmetric cross-coupling reactions of α-halo esters with alkenylsilanes also opens up new possibilities for the synthesis of enantioenriched α-alkenyl esters. organic-chemistry.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. rsc.org The integration of flow chemistry into the synthesis of organosilicon compounds is an emerging area with significant potential. mdpi.comnih.gov
Continuous-flow systems are particularly well-suited for handling highly reactive intermediates, such as those involved in organometallic reactions, and for carrying out multi-step syntheses in a streamlined manner. nih.gov The combination of flow chemistry with photocatalysis is also a promising strategy, allowing for precise control over irradiation time and reaction temperature.
Furthermore, there is a growing interest in the development of fully automated platforms for the on-demand synthesis of functionalized silanes. nus.edu.sg Such systems could enable the rapid and efficient synthesis of a wide range of organosilicon compounds, including derivatives of this compound, with minimal manual intervention. acs.org
Computational Design and Optimization of Reactions Involving this compound
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov In the context of this compound chemistry, computational studies can provide valuable insights into reaction mechanisms, catalyst performance, and the properties of intermediates and transition states.
DFT calculations have been successfully used to elucidate the mechanisms of hydrosilylation reactions catalyzed by various metal complexes and metal-free systems. nih.govnih.govethz.ch These studies can help in the rational design of more efficient and selective catalysts. Computational methods have also been employed to study the thermochemistry of silanol (B1196071) condensation and the hydrolysis of chlorosilanes, providing a deeper understanding of these fundamental processes. nih.gov
Moreover, DFT calculations can be used to predict the pKa values of silanols and to understand the nature of their interactions with other molecules, which is crucial for their application in various fields. researchgate.netpnas.orgresearchgate.net The application of these computational tools will be instrumental in accelerating the development of new and improved synthetic methods for this compound and for designing novel applications for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
